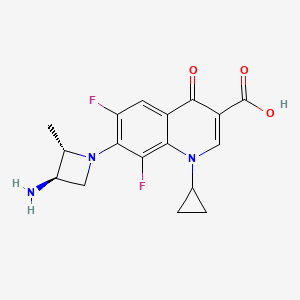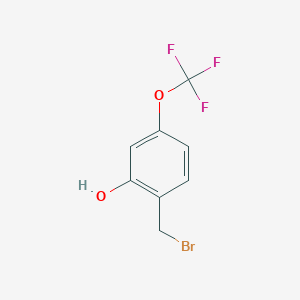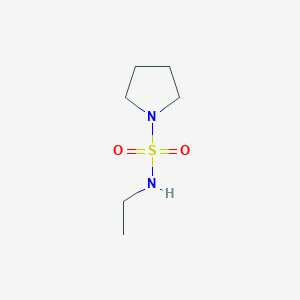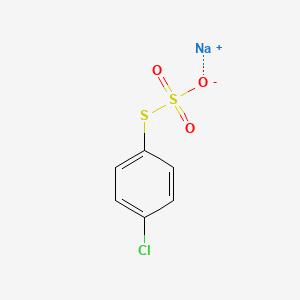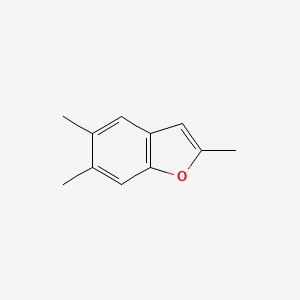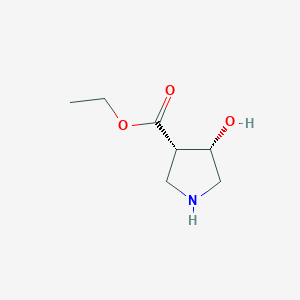
(3S,4S)-Ethyl 4-hydroxypyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-Ethyl 4-hydroxypyrrolidine-3-carboxylate: is a chiral compound with the molecular formula C7H13NO3 It is an ethyl ester derivative of 4-hydroxypyrrolidine-3-carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-Ethyl 4-hydroxypyrrolidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-proline.
Esterification: The carboxylic acid group of the precursor is esterified using ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Hydroxylation: The pyrrolidine ring is hydroxylated at the 4-position using a suitable oxidizing agent, such as osmium tetroxide or potassium permanganate, under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides, to form esters or amides.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Acyl chlorides, pyridine, room temperature.
Major Products:
Oxidation: 4-keto-pyrrolidine-3-carboxylate.
Reduction: 4-hydroxy-pyrrolidine-3-methanol.
Substitution: 4-acyl-pyrrolidine-3-carboxylate.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Employed in asymmetric catalysis to induce chirality in target molecules.
Biology:
Enzyme Inhibitors: Investigated as potential inhibitors of enzymes involved in metabolic pathways.
Protein Interactions: Studied for its ability to interact with specific proteins and modulate their activity.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry:
Material Science: Utilized in the synthesis of polymers and materials with specific chiral properties.
Mecanismo De Acción
The mechanism of action of (3S,4S)-Ethyl 4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 4-position can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
(3R,4R)-Ethyl 4-hydroxypyrrolidine-3-carboxylate: The enantiomer of the compound with different stereochemistry.
4-Hydroxyproline: A structurally similar compound with a hydroxyl group at the 4-position but lacking the ethyl ester group.
Ethyl 4-hydroxy-2-pyrrolidinecarboxylate: A compound with a similar structure but with the hydroxyl group at a different position.
Uniqueness:
Chirality: The (3S,4S) configuration imparts specific stereochemical properties that can influence its biological activity and interactions.
Functional Groups:
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
ethyl (3S,4S)-4-hydroxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(10)5-3-8-4-6(5)9/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1 |
Clave InChI |
KWCCUOFJQUMIMH-NTSWFWBYSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CNC[C@H]1O |
SMILES canónico |
CCOC(=O)C1CNCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12858945.png)
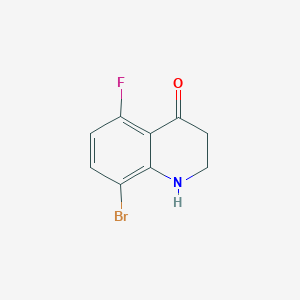
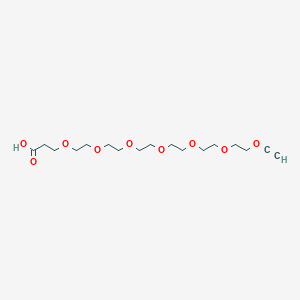

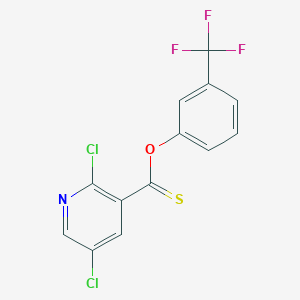
![Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12858968.png)
